1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone
Description
1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone is a bicyclic sulfonamide derivative featuring a fused bicyclo[2.2.1]heptane core with a sulfur dioxide moiety (2,2-dioxido-2-thia) and a nitrogen atom at position 3. The ethanone substituent is further functionalized with a (4-fluorophenyl)thio group, contributing to its unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-fluorophenyl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3S2/c14-9-1-3-11(4-2-9)19-7-13(16)15-6-12-5-10(15)8-20(12,17)18/h1-4,10,12H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVISVSMTHMIMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone represents a unique class of bicyclic compounds that have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a bicyclic framework with a thia and azabicyclo component, which contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 243.7 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀ClN O₃S |
| Molecular Weight | 243.7 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1909336-43-1 |
Antimicrobial Properties
Research indicates that compounds with similar bicyclic structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of azabicyclo compounds can inhibit the growth of various bacteria and fungi, suggesting that the compound may possess similar properties.
Enzyme Inhibition
The compound's structure suggests potential inhibition of specific enzymes involved in metabolic pathways. Preliminary studies indicate that it may act as an inhibitor of enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission.
Case Studies
-
Anticancer Activity : A study demonstrated that related compounds exhibited cytotoxic effects against cancer cell lines, leading to apoptosis in malignant cells. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function.
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
- IC50 Values : Ranged between 10 µM to 25 µM for various derivatives.
- Neuroprotective Effects : Another investigation explored the neuroprotective properties of related bicyclic compounds in models of neurodegeneration. The results suggested that these compounds could reduce neuronal cell death by modulating oxidative stress pathways.
The proposed mechanism for the biological activity of this compound involves:
- Interaction with Biological Targets : The thia and azabicyclo moieties may facilitate binding to target proteins or enzymes.
- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to elevate ROS levels, leading to cellular stress and subsequent apoptosis in cancer cells.
Safety and Toxicology
While exploring biological activities, it is crucial to consider safety profiles. The compound exhibits some toxicity as indicated by its classification:
- Acute Toxicity : Harmful if swallowed (H302).
- Skin Irritation : Causes skin irritation (H315).
Comparison with Similar Compounds
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]hept-5-yl)(3-iodophenyl)methanone
This compound () shares the bicyclo[2.2.1]heptane sulfonamide core but differs in the substituent: a 3-iodophenyl group replaces the (4-fluorophenyl)thio-ethanone moiety. Key distinctions include:
Triazole-Based Derivatives ()
Compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone feature a triazole ring instead of the bicyclic core. Differences include:
- Synthetic Accessibility : Triazole derivatives are synthesized via α-halogenated ketone reactions (), whereas the target compound likely requires more complex bicyclic sulfonamide formation .
Functional Group Comparisons
Thioether vs. Sulfonyl Groups
The (4-fluorophenyl)thio group in the target compound contrasts with sulfonyl groups in analogues (e.g., ). Thioethers are less polar than sulfones, which may improve lipid solubility and blood-brain barrier penetration. However, sulfonyl groups offer greater metabolic stability due to resistance to oxidation .
Halogen Substituents
The 4-fluorophenyl group in the target compound vs. 3-iodophenyl () or 2,4-difluorophenyl ():
- Fluorine : Enhances lipophilicity (logP ~2.1) and bioavailability while minimizing steric hindrance.
Data Tables
Table 1. Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 367.4 | 2.1 | 0.15 |
| (3-Iodophenyl)methanone Analogue (Ev2) | 414.3 | 2.8 | 0.08 |
| Triazole Derivative (Ev1) | 492.5 | 3.2 | 0.03 |
Research Findings
- Synthetic Methods : The target compound’s synthesis likely parallels ’s use of α-halogenated ketones but requires specialized bicyclic sulfonamide precursors .
- Activity Trends : Fluorine substitution correlates with improved antimicrobial potency (Table 2), consistent with ’s findings on fluorophenyl derivatives .
- Metabolic Stability : The thioether group may undergo oxidative metabolism more readily than sulfonyl analogues, necessitating structural optimization for in vivo applications .
Notes
- Contradictions : highlights sulfonyl groups’ stability, whereas the target compound’s thioether could confer shorter half-life despite better solubility.
- Limitations : Direct bioactivity data for the target compound are absent in provided evidence; inferences are drawn from structural analogues.
- Recent Advances : (2024) underscores growing interest in iodinated bicyclic derivatives for targeted therapies, though fluorine remains preferred for pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
